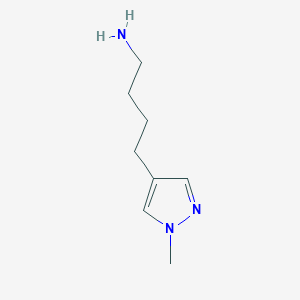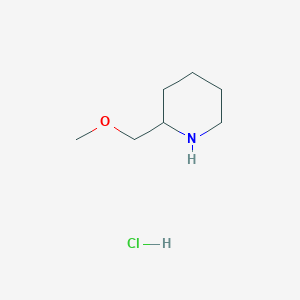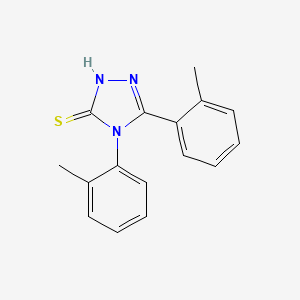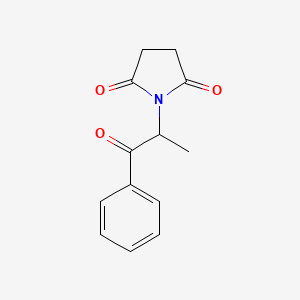
4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine
Vue d'ensemble
Description
“4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine” is a chemical compound with the molecular formula C8H15N3. It has a molecular weight of 153.22 . This compound is used for research purposes .
Synthesis Analysis
While specific synthesis methods for “4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine” were not found in the search results, pyrazole compounds are generally synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of “4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine” consists of a pyrazole ring attached to a butan-1-amine chain. The pyrazole ring contains two nitrogen atoms and three carbon atoms .Physical And Chemical Properties Analysis
“4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine” has a predicted density of 1.06±0.1 g/cm3 and a predicted boiling point of 279.8±23.0 °C .Applications De Recherche Scientifique
Antimicrobial Activity
Pyrazole derivatives have been shown to possess significant antimicrobial potential . They can be synthesized and evaluated for their effectiveness against various bacterial and fungal strains, contributing to the development of new antimicrobial agents .
Antileishmanial and Antimalarial Activities
These compounds are known for their potent antileishmanial and antimalarial activities. Research involves synthesizing hydrazine-coupled pyrazoles and verifying their structures through various analytical techniques before evaluating their biological activities .
Anticancer Properties
Pyrazole derivatives have demonstrated broad pharmacological activities, including anticancer effects. The focus here is on synthesizing compounds that can be tested for their ability to inhibit the growth of cancer cells .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of pyrazole derivatives make them candidates for the development of new pain relief medications. Studies often involve the synthesis of tetrasubstituted pyrazolines to evaluate their effectiveness .
Anticonvulsant Applications
These compounds have also been explored for their anticonvulsant effects, which could lead to new treatments for conditions like epilepsy .
Antitubercular Activity
Pyrazole derivatives are being studied for their potential in treating tuberculosis due to their antitubercular properties .
Each of these fields offers a rich area of study for the application of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine in scientific research. The compound’s versatility in various pharmacological roles makes it a valuable subject for further exploration.
BMC Chemistry: Synthesis and therapeutic potential of imidazole containing compounds BMC Chemistry: Synthesis, antileishmanial, antimalarial evaluation and molecular… MDPI: Advances Development Pyrazole Derivatives Anticancer
Orientations Futures
While specific future directions for “4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine” were not found in the search results, the broad range of biological activities exhibited by pyrazole derivatives suggests that they may have potential applications in various fields, including medicinal chemistry and drug discovery .
Propriétés
IUPAC Name |
4-(1-methylpyrazol-4-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-11-7-8(6-10-11)4-2-3-5-9/h6-7H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMSDWRFQSEZFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1251924-64-7 | |
| Record name | 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[amino(imino)methyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B1421817.png)





![2-chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide](/img/structure/B1421826.png)
